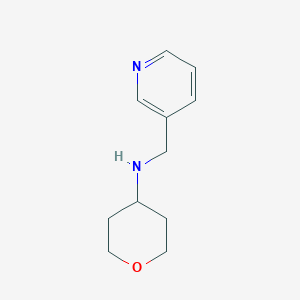

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Descripción general

Descripción

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is an organic compound that features a pyridine ring attached to a tetrahydropyran ring via a methylamine linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions to ensure the correct formation of the ring structure.

Methylamine Linkage: The final step involves the introduction of the methylamine group, which links the pyridine and tetrahydropyran rings. This step may involve reductive amination or other suitable amination techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Cancer Treatment

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine has shown promise in the treatment of various cancers, particularly through its role as a kinase inhibitor.

Case Studies

- A study indicated that compounds derived from this compound exhibited significant inhibitory effects on c-KIT mutations, suggesting their utility in developing targeted therapies for GIST patients .

- Further investigations into structure-activity relationships (SAR) have revealed that modifications to the pyridinyl and tetrahydropyranyl moieties can enhance anti-cancer efficacy, leading to the discovery of more potent analogs .

Neuropharmacological Applications

This compound has also been explored for its neuropharmacological properties, particularly as a phosphodiesterase (PDE) inhibitor.

Therapeutic Index and Efficacy

Recent studies have characterized derivatives of this compound as selective inhibitors of PDE4, which plays a crucial role in regulating cAMP levels in neuronal tissues. Elevated cAMP levels are associated with improved cognitive function and mood regulation, making PDE4 inhibitors valuable in treating psychiatric disorders .

Case Studies

- GSK356278, a derivative related to this compound, demonstrated a superior therapeutic index in preclinical models for anxiety and cognitive enhancement without severe side effects .

- Another study highlighted the antidepressant-like effects observed in animal models treated with compounds derived from this chemical structure, indicating its potential utility in developing new antidepressants .

Structural Template for Drug Development

The unique structure of this compound serves as an excellent scaffold for synthesizing novel pharmacological agents.

Synthesis and Modification

Researchers have successfully utilized this compound as a starting point for synthesizing various derivatives aimed at enhancing biological activity against different targets. The ability to modify the tetrahydropyran and pyridine rings allows for tailored interactions with biological targets, optimizing potency and selectivity .

Case Studies

- A series of new derivatives based on this compound were developed and tested for their activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway, further demonstrating its versatility as a structural template in drug design aimed at cancer therapy .

- Additionally, structural optimization efforts have yielded compounds that exhibit enhanced activity against multiple monoamine transporters, indicating broader applications in treating mood disorders .

Mecanismo De Acción

The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Pyridin-3-ylmethyl-(tetrahydro-furan-4-YL)-amine: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

Pyridin-3-ylmethyl-(piperidin-4-YL)-amine: Contains a piperidine ring instead of a tetrahydropyran ring.

Pyridin-3-ylmethyl-(morpholin-4-YL)-amine: Features a morpholine ring in place of the tetrahydropyran ring.

Uniqueness: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different ring systems.

Actividad Biológica

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring connected to a tetrahydropyran moiety via a methylamine linkage. This structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A study showed that certain derivatives exhibited IC50 values in the low nanomolar range against human non-small cell lung cancer cells (HCC827) and other cancer types such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCC827 | 1.94 |

| Compound B | MCF-7 | 15.6 |

| Compound C | SH-SY5Y | 12.3 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the PI3K/AKT pathway. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound has been shown to significantly lower the phosphorylation levels of PI3K and its downstream targets, indicating its role as a PI3K inhibitor .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. Certain compounds have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae . This suggests that this compound may possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus | 0.5 |

| Compound E | S. pneumoniae | 0.75 |

| Compound F | E. faecalis | 1 |

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, where researchers observed that modifications in the tetrahydropyran ring significantly influenced biological activity. For example, substituents on the pyridine ring were found to enhance binding affinity to target proteins involved in cancer progression .

Another study focused on the antileishmanial activity of similar compounds, demonstrating that specific structural features were critical for efficacy against Leishmania donovani .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11/h1-2,5,8,11,13H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJWTRSJMKQBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610715 | |

| Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-42-9 | |

| Record name | N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.